6-Dehydrofluorocortisol acetate is a synthetic corticosteroid compound derived from cortisol. It is characterized by the presence of a dehydro group at the 6-position and an acetate functional group. This compound is of particular interest in pharmacological research due to its potential anti-inflammatory and immunosuppressive properties.
6-Dehydrofluorocortisol acetate is classified under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex. These compounds play significant roles in various physiological processes, including metabolism, immune response, and stress regulation. The specific chemical structure of 6-dehydrofluorocortisol acetate allows it to interact with glucocorticoid receptors, making it a subject of interest for therapeutic applications.
The synthesis of 6-dehydrofluorocortisol acetate typically involves several steps:
The molecular formula for 6-dehydrofluorocortisol acetate is . Its structure features:
The compound's stereochemistry is crucial for its biological activity, influencing how it binds to glucocorticoid receptors.
6-Dehydrofluorocortisol acetate can undergo various chemical reactions, including:
These reactions are essential for understanding its metabolic pathways and potential interactions within biological systems.
The mechanism of action for 6-dehydrofluorocortisol acetate involves:
This mechanism underpins its potential therapeutic applications in conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases.
These properties are critical for determining storage conditions and formulation strategies for pharmaceutical use.
6-Dehydrofluorocortisol acetate has several applications in scientific research and medicine:
Its unique structure allows researchers to explore various therapeutic avenues while contributing to a deeper understanding of corticosteroid biology.
6-Dehydrofluorocortisol acetate (systematically named (17β)-3-Oxoestra-4,6-dien-17-yl acetate) is a synthetically modified steroid derivative. It features a Δ⁴,⁶-dien-3-one configuration in ring A, a fluorine atom at C9α, and an acetylated oxygen at C17β. This structure combines strategic modifications to enhance receptor binding and metabolic stability. The C6-C7 double bond (6-dehydro moiety) increases planarity in ring B, altering steric interactions with glucocorticoid/mineralocorticoid receptors. The C9α-fluorine atom potentiates glucocorticoid activity by inhibiting 11β-hydroxysteroid dehydrogenase-mediated inactivation, while the C17β-acetate group improves lipophilicity and membrane permeability [3] [6] [8].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | (17β)-3-Oxoestra-4,6-dien-17-yl acetate |
CAS Registry Number | 2590-41-2 |
Molecular Formula | C₂₀H₂₆O₃ |
Synonyms | 17β-Acetoxyestra-4,6-dien-3-one; 6-Dehydronandrolone acetate; Dehydronandrolone Acetate |
Stereochemistry | Chiral centers at C8, C9, C10, C13, C14, C17 (specific configurations critical for activity) |
Table 2: Structural Characteristics
Position | Modification | Biochemical Implication |
---|---|---|
C3 | Ketone | Essential for A-ring conjugation and receptor H-bonding |
C4-C6 | Conjugated diene | Enhances planarity and electronic distribution |
C9 | α-Fluorine | Blocks enzymatic oxidation; amplifies glucocorticoid potency |
C17 | β-Acetate | Increases lipophilicity and half-life |
The compound emerged from mid-20th-century efforts to optimize corticosteroid pharmacology. Key milestones include:
Table 3: Historical Timeline of Key Steroid Modifications
Year | Development | Significance |
---|---|---|
1949 | Cortisone acetate introduction | First therapeutic corticosteroid [9] |
1953 | Fludrocortisone acetate patent | Validated C9α-fluorination for enhanced activity [2] |
1956 | Acetate-replacing factor studies | Revealed acetate's role in steroid biochemistry [1] |
1960s | Δ⁶-Dehydrogenation techniques | Enabled synthesis of 6-dehydro analogs like 6-Dehydrofluorocortisol acetate |
This compound serves as a pivotal tool for probing structure-activity relationships (SAR) and developing advanced therapeutics:
Table 4: Key Derivatives Synthesized from 6-Dehydrofluorocortisol Acetate
Derivative | Modification | Therapeutic Application |
---|---|---|
Tibolone | 7α-Methyl-17β-ethynyl | Menopausal hormone therapy; osteoporosis |
Fulvestrant | 7α-Alkylsulfinyl side chain | Estrogen receptor antagonist (breast cancer) |
7α-Fluoro analogs | Fluorination at C7 | Investigational anti-inflammatories |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1